molecular formula C9H15NO2 B6265348 4-(3,4-dihydro-2H-pyran-5-yl)morpholine CAS No. 82272-05-7

4-(3,4-dihydro-2H-pyran-5-yl)morpholine

Cat. No.: B6265348
CAS No.: 82272-05-7
M. Wt: 169.22 g/mol
InChI Key: LFNWAZCVTPULLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydro-2H-pyran-5-yl)morpholine is a chemical compound that features a morpholine ring attached to a 3,4-dihydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine typically involves the reaction of morpholine with 3,4-dihydro-2H-pyran. One common method is to react morpholine with 3,4-dihydro-2H-pyran in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-pyran-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(3,4-Dihydro-2H-pyran-5-yl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound that shares the dihydropyran moiety.

    Morpholine: The parent compound that forms the basis of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine.

Uniqueness

This compound is unique due to its combined structure of morpholine and dihydropyran, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

82272-05-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3,4-dihydro-2H-pyran-5-yl)morpholine

InChI

InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h8H,1-7H2

InChI Key

LFNWAZCVTPULLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)N2CCOCC2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.